molecular formula C24H54N4 B101654 N,N'-Bis(8-aminooctyl)-1,8-octanediamine CAS No. 15518-46-4

N,N'-Bis(8-aminooctyl)-1,8-octanediamine

Cat. No. B101654
CAS RN: 15518-46-4
M. Wt: 398.7 g/mol
InChI Key: BUAXPJUHZWUIDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-Bis(8-aminooctyl)-1,8-octanediamine, also known as BOA, is a type of diamine that has been extensively studied for its potential applications in various fields of science. BOA is a symmetrical molecule with two 8-aminooctyl groups attached to each end of an octanediamine backbone.

Mechanism Of Action

The mechanism of action of N,N'-Bis(8-aminooctyl)-1,8-octanediamine is not fully understood, but it is believed to interact with the cell membrane and promote the uptake of molecules into the cell. N,N'-Bis(8-aminooctyl)-1,8-octanediamine has also been shown to interact with proteins and alter their conformation, which may contribute to its biological activity.

Biochemical And Physiological Effects

N,N'-Bis(8-aminooctyl)-1,8-octanediamine has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N,N'-Bis(8-aminooctyl)-1,8-octanediamine can induce apoptosis (programmed cell death) in cancer cells. N,N'-Bis(8-aminooctyl)-1,8-octanediamine has also been shown to have antimicrobial activity against various bacteria and fungi. In addition, N,N'-Bis(8-aminooctyl)-1,8-octanediamine has been shown to have anti-inflammatory activity, which may have potential applications in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One advantage of N,N'-Bis(8-aminooctyl)-1,8-octanediamine is its ability to enhance the cellular uptake of molecules, which may be useful in drug delivery systems. However, N,N'-Bis(8-aminooctyl)-1,8-octanediamine can be toxic to cells at high concentrations, which may limit its use in some experiments. Additionally, N,N'-Bis(8-aminooctyl)-1,8-octanediamine can interact with proteins and alter their conformation, which may complicate the interpretation of some experiments.

Future Directions

There are many potential future directions for research on N,N'-Bis(8-aminooctyl)-1,8-octanediamine. One area of interest is the development of N,N'-Bis(8-aminooctyl)-1,8-octanediamine-based drug delivery systems. N,N'-Bis(8-aminooctyl)-1,8-octanediamine could also be used as a building block for the synthesis of new polymers and dendrimers with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of N,N'-Bis(8-aminooctyl)-1,8-octanediamine and its potential applications in various fields of science.

Synthesis Methods

N,N'-Bis(8-aminooctyl)-1,8-octanediamine can be synthesized using a two-step process. In the first step, octanediamine is reacted with 8-bromooctan-1-ol in the presence of a base such as potassium carbonate to produce 8-(octan-1-yl)octan-1-ol. In the second step, the resulting alcohol is reacted with 1,8-diaminooctane in the presence of a base such as sodium hydride to produce N,N'-Bis(8-aminooctyl)-1,8-octanediamine.

Scientific Research Applications

N,N'-Bis(8-aminooctyl)-1,8-octanediamine has been extensively studied for its potential applications in various fields of science. In the field of materials science, N,N'-Bis(8-aminooctyl)-1,8-octanediamine has been used as a building block for the synthesis of various polymers and dendrimers. N,N'-Bis(8-aminooctyl)-1,8-octanediamine has also been studied for its potential applications in drug delivery systems, as it has been shown to enhance the cellular uptake of drugs.

properties

CAS RN

15518-46-4

Product Name

N,N'-Bis(8-aminooctyl)-1,8-octanediamine

Molecular Formula

C24H54N4

Molecular Weight

398.7 g/mol

IUPAC Name

N'-[8-(8-aminooctylamino)octyl]octane-1,8-diamine

InChI

InChI=1S/C24H54N4/c25-19-13-7-1-3-9-15-21-27-23-17-11-5-6-12-18-24-28-22-16-10-4-2-8-14-20-26/h27-28H,1-26H2

InChI Key

BUAXPJUHZWUIDV-UHFFFAOYSA-N

SMILES

C(CCCCNCCCCCCCCNCCCCCCCCN)CCCN

Canonical SMILES

C(CCCCNCCCCCCCCNCCCCCCCCN)CCCN

synonyms

N,N'-Bis(8-aminooctyl)-1,8-octanediamine

Origin of Product

United States

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